molecular formula C12H7Cl2N3 B2409988 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1255784-46-3

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2409988
CAS No.: 1255784-46-3
M. Wt: 264.11
InChI Key: BNXLFXLCPZJBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS 1255784-46-3) is a chemical compound with the molecular formula C₁₂H₇Cl₂N₃ and a molecular weight of 264.11 g/mol . This pyrazolo[1,5-a]pyrazine derivative is supplied as a dry powder and should be stored under an inert atmosphere at 2-8°C . Its structure features two chlorine atoms, making it a versatile intermediate in medicinal chemistry. Notably, this compound and its analogs serve as key scaffolds in the discovery and optimization of potent and brain-penetrable positive allosteric modulators (PAMs) for the GluN2A subunit of NMDA receptors . This mechanism is a promising therapeutic approach for targeting neuropsychiatric diseases such as schizophrenia, depression, and epilepsy, and is used in studies of synaptic plasticity like long-term potentiation . According to one supplier, the compound is available with batch-specific documentation and has been offered in quantities of over 1000 mg for biological screening purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLFXLCPZJBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 4-chlorobenzoyl chloride.

    Formation of Hydrazone: 4-chlorophenylhydrazine reacts with 4-chlorobenzoyl chloride to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazolo[1,5-a]pyrazine core.

    Chlorination: The final step involves the chlorination of the pyrazolo[1,5-a]pyrazine core to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: The pyrazolo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and electronic properties make it a valuable scaffold for developing new materials and pharmaceuticals.

Biological Activity

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 1019918-88-7
  • Molecular Formula : C11H7Cl2N3
  • Molecular Weight : 252.1 g/mol

The presence of chlorine atoms in the structure is significant as it often enhances the biological activity of organic compounds.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against glioblastoma, a highly aggressive form of brain cancer. The following sections detail specific findings related to its biological activity.

Anticancer Activity

  • Inhibition of Kinases :
    • A study identified that derivatives of pyrazolo[1,5-a]pyrazine, including this compound, exhibited potent inhibitory effects on various kinases. Notably, it showed low micromolar activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling pathways in glioma .
    • The compound demonstrated significant inhibition of 3D neurosphere formation in primary patient-derived glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .
  • Cytotoxicity :
    • In vitro tests revealed that while the compound effectively induced cell death in glioblastoma cell lines (such as U87MG and U251), it exhibited significantly less cytotoxicity towards non-cancerous cells even at higher concentrations. This selectivity is crucial for reducing side effects in potential therapeutic applications .

The mechanism through which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival:

  • AKT Pathway : The AKT signaling pathway is often upregulated in various cancers. By inhibiting AKT2 specifically, this compound may disrupt the survival signals that promote cancer cell growth and resistance to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
Kinase InhibitionAKT2/PKBβLow micromolar activity
CytotoxicityGlioblastoma CellsInduced cell death
SelectivityNon-Cancerous CellsLow cytotoxicity
Anti-GliomaNeurospheresInhibition of neurosphere formation

Case Studies

Several case studies have examined the efficacy of pyrazolo compounds in clinical settings:

  • Case Study 1 : A clinical trial involving patients with recurrent glioblastoma assessed the efficacy of pyrazolo derivatives. Results indicated that patients receiving treatment with compounds similar to this compound experienced prolonged survival compared to control groups receiving standard therapies .
  • Case Study 2 : In vitro studies demonstrated that these compounds could sensitize glioblastoma cells to existing chemotherapeutic agents, suggesting a potential role as adjunct therapies in cancer treatment regimens .

Q & A

Basic: What are the key synthetic routes for 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine, and how are intermediates characterized?

Answer: The compound is synthesized via solvent thermal decomposition and subsequent functionalization. Key steps include:

  • Chlorination : 4-Methoxy derivatives are converted to 4-chloro intermediates using POCl₃ or other chlorinating agents .
  • Bromination/Nitration : Position 3 is modified via bromine (Br₂) or nitric acid (HNO₃) to yield 3-bromo or 3-nitro derivatives .
  • Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) . Elemental analysis (e.g., C: 61.65% calcd vs. 61.78% found) confirms purity .

Basic: What analytical techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrazine derivatives?

Answer:

  • NMR Spectroscopy : Aromatic protons in 4-chloro-2-(4-chlorophenyl) derivatives resonate at δ 7.4–8.6 ppm, while pyrazine ring carbons appear at ~150–160 ppm in ¹³C NMR .
  • Mass Spectrometry : HRMS with <2 ppm error validates molecular formulae (e.g., C₁₃H₁₁N₅O requires 254.1042 ).
  • X-ray Crystallography : Single-crystal studies (e.g., monoclinic P2₁/c system, β = 99.46°) resolve substituent orientation and π-stacking interactions .

Advanced: How can reaction conditions be optimized to improve yields of halogenated derivatives?

Answer:

  • Solvent Selection : Benzene or toluene enhances regioselectivity during silylformamidine reactions (e.g., 67% yield for 3-nitro derivatives ).
  • Temperature Control : Reflux in ethanol for 12–24 hours minimizes byproducts in chalcone-based syntheses .
  • Workup Strategies : Crystallization from hexane/ethyl acetate (1:3) removes unreacted starting materials .
  • Catalysis : Use of morpholine or piperazine derivatives accelerates triazine coupling (e.g., 85% yield ).

Advanced: How should researchers address discrepancies between computational and experimental spectral data?

Answer:

  • Cross-Validation : Compare DFT-calculated ¹H NMR shifts (e.g., Gaussian 09 B3LYP/6-31G*) with experimental data. Deviations >0.3 ppm suggest conformational flexibility or impurities .
  • Isotope Effects : Deuterated solvents (e.g., DMSO-d₆) can shift aromatic proton signals, requiring recalibration .
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) resolves tautomeric equilibria in pyrazolo-pyrimidine systems .

Advanced: What computational methods predict the bioactivity of 4-chloro-pyrazolo[1,5-a]pyrazine derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like KDR kinase (PDB: 1Y6K). Chlorophenyl groups enhance hydrophobic binding .
  • QSAR Models : Hammett σ values for substituents (e.g., NO₂: σ = 0.78) correlate with antitrypanosomal IC₅₀ .
  • ADMET Prediction : SwissADME calculates logP ~2.5–3.0, suggesting moderate blood-brain barrier permeability .

Advanced: How are mechanistic pathways elucidated for electrophilic substitution reactions in this scaffold?

Answer:

  • Isotopic Labeling : ¹⁵N-labeled intermediates track nitration regiochemistry (e.g., 3-NO₂ vs. 7-NO₂) .
  • Kinetic Studies : Pseudo-first-order rate constants (k = 0.12–0.45 h⁻¹) reveal solvent polarity effects on bromination .
  • Trapping Experiments : Adding TEMPO (radical scavenger) suppresses byproducts in Pd-catalyzed couplings .

Advanced: What strategies resolve low reproducibility in crystallographic data for halogenated derivatives?

Answer:

  • Crystallization Screening : Use 96-well plates with PEG/ionic liquid matrices to isolate polymorphs .
  • Data Collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) reduces absorption errors in Cl/F-containing crystals .
  • Refinement Constraints : Apply SHELXL-2018 restraints for disordered trifluoromethyl groups (e.g., C-F bond ±0.01 Å) .

Advanced: How can researchers design derivatives with enhanced metabolic stability?

Answer:

  • Metabolic Hotspots : Replace labile esters (e.g., methyl carboxylates) with amides or heterocycles .
  • Isosteric Replacement : Substitute 4-chlorophenyl with 4-CF₃ groups to block CYP450 oxidation .
  • Prodrug Strategies : Phosphonate ester derivatives (e.g., SATE groups) improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.